molecular formula C9H7ClO5 B13570490 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid

Cat. No.: B13570490
M. Wt: 230.60 g/mol
InChI Key: QOSVFBMCBIVTJP-UHFFFAOYSA-N
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Description

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is a synthetic acetic acid derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core substituted with a chlorine atom at position 7 and an oxyacetic acid moiety at position 3. This compound is structurally poised for applications in medicinal chemistry, particularly as a building block for inhibitors or receptor-targeting molecules.

Properties

Molecular Formula

C9H7ClO5

Molecular Weight

230.60 g/mol

IUPAC Name

2-[(7-chloro-1,3-benzodioxol-5-yl)oxy]acetic acid

InChI

InChI=1S/C9H7ClO5/c10-6-1-5(13-3-8(11)12)2-7-9(6)15-4-14-7/h1-2H,3-4H2,(H,11,12)

InChI Key

QOSVFBMCBIVTJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)OCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorobenzo[d][1,3]dioxole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it competitively inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . This inhibition reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d][1,3]dioxole Core

The benzo[d][1,3]dioxole scaffold is highly modular. Key analogs differ in substituent type, position, and functional groups (Table 1):

Compound Name Substituents Key Features Reference
2-(Benzo[d][1,3]dioxol-5-yl)acetic acid - Acetic acid at C5 Base structure for antidiabetic agents
2-(6-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid - Br at C6, acetic acid at C5 Bromine increases molecular weight (35% yield)
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid - Cl at C7, oxyacetic acid at C5 Enhanced lipophilicity and potential stability [Hypothetical]
2-(2,2-Dimethyl-6-(methylsulfonyl)benzo[d][1,3]dioxol-5-yl)acetic acid - Methylsulfonyl at C6, dimethyl at C2 Steric and electronic modulation

Key Insights :

  • Chlorine vs.
  • Oxyacetic Acid vs. Direct Acetic Acid : The ether linkage in the target compound may reduce acidity compared to direct acetic acid derivatives (e.g., pKa ~4.7 for acetic acid vs. ~5.5 for oxyacetic acid analogs), influencing solubility and membrane permeability.

Key Insights :

  • The target compound’s synthesis would likely involve nucleophilic substitution (e.g., coupling 7-chlorobenzo[d][1,3]dioxol-5-ol with chloroacetic acid under basic conditions).
Physicochemical Comparisons
  • Lipophilicity: Chlorine at C7 increases logP compared to non-halogenated analogs, enhancing membrane permeability.
  • Melting Points : Brominated analogs (e.g., 2-(6-bromo...)acetic acid) exhibit higher melting points (~98°C ) due to increased molecular weight and halogen interactions.

Biological Activity

The compound 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is a derivative of benzodioxole, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its anticancer, antioxidant, and anti-inflammatory properties, while providing detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10ClO5
  • Molecular Weight : 253.65 g/mol

This compound features a chlorinated benzodioxole moiety linked to an acetic acid group, which is crucial for its biological activities.

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of benzodioxole derivatives. For instance, a study evaluated compounds similar to this compound against Hep3B liver cancer cells. The results indicated that certain derivatives significantly reduced the secretion of α-fetoprotein (α-FP), a tumor marker, suggesting reduced tumorigenicity. Specifically, compound 2a exhibited an IC50 value of 1625.8 ng/ml compared to 2519.17 ng/ml in untreated cells .

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCell LineIC50 (ng/ml)Mechanism of Action
2aHep3B1625.8G2-M phase arrest
DoxorubicinHep3B2519.17DNA intercalation

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. Compounds derived from benzodioxole exhibited varying degrees of antioxidant activity, with some showing IC50 values comparable to well-known antioxidants like Trolox. For instance, compound 2a showed moderate antioxidant activity with an IC50 value indicating significant free radical scavenging ability .

Anti-inflammatory Activity

In addition to anticancer and antioxidant effects, benzodioxole derivatives have been investigated for their anti-inflammatory properties. Compounds containing this moiety were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The acetic acid derivative without halogen substitution showed stronger inhibition against COX enzymes compared to its halogenated counterparts .

Table 2: COX Inhibition by Benzodioxole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4a1.453.34
4b12.3214.34

Study on Hep3B Cells

In a controlled experiment involving Hep3B cells treated with compound 2a, researchers observed a significant reduction in cell proliferation and induction of cell cycle arrest at the G2-M phase. Flow cytometry analysis revealed that the fraction of cells in the G1 phase decreased from 65.3% in untreated controls to 52.53% after treatment with compound 2a .

Comparative Analysis with Doxorubicin

Another study compared the efficacy of compound 2a with Doxorubicin, a standard chemotherapy drug. The findings indicated that while Doxorubicin induced DNA damage through intercalation, compound 2a's mechanism involved cell cycle arrest without direct DNA damage, suggesting its potential as a safer alternative in cancer therapy .

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